molecular formula C17H17NO4 B1235215 10-Oxomorphine CAS No. 68254-48-8

10-Oxomorphine

Cat. No. B1235215
CAS RN: 68254-48-8
M. Wt: 299.32 g/mol
InChI Key: HNJBQZPKNKFLFM-CBEJNMEVSA-N
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Description

10-Oxomorphine is a semi-synthetic opioid that has gained attention in recent years due to its potential medical applications. It is a derivative of morphine, which is a well-known painkiller. However, this compound has been found to have a unique mechanism of action that distinguishes it from other opioids.

Scientific Research Applications

Synthesis and Chemical Analysis

10-Oxomorphine, identified as a decomposition product of morphine, has been studied for its synthesis and chemical properties. Proksa (1984) synthesized this compound from 6-O-acetylcodeine using chromic acid and manganese dioxide, highlighting the steps involved in its formation. This research also involved the development of UV-, fluorimetric spectrometry, TLC, and HPLC methods for the determination of this compound, providing a foundation for further analytical studies of this compound (Proksa, 1984).

Identification as an Impurity in Drug Products

In a study by Kelly et al. (2003), this compound was identified as one of the impurities in a morphine sulfate drug product. This research is significant for pharmaceutical quality control, as it points to the presence of this compound in certain drug formulations and underscores the need for careful analysis and monitoring of pharmaceutical products (Kelly et al., 2003).

Neuropharmacological Studies

The neuropharmacological effects of compounds related to this compound have been explored in various studies. For example, research on 10-hydroxy-N-n-propylnoraporphine (a compound structurally similar to this compound) has provided insights into its effects on catecholamine turnover in the rat brain. This type of research is instrumental in understanding the broader implications of aporphine derivatives on neurochemical pathways and potential therapeutic applications (Neumeyer, Uretsky, & Charest, 1977).

Relation to Other Dopamine Agonists

Studies on dopamine agonists such as apomorphine and their oxidation products (e.g., 8-oxo-apomorphine-semiquinone) have shed light on their neurobehavioral effects, genotoxicity, and neuroprotective activities. Understanding the relationship between this compound and these related compounds is crucial for comprehending its potential pharmacological effects and risks (Picada et al., 2002; Picada, Roesler, & Henriques, 2005).

properties

IUPAC Name

(4S,4aR,7S,7aR,12bS)-7,9-dihydroxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-18-7-6-17-9-3-5-11(20)16(17)22-15-10(19)4-2-8(12(15)17)14(21)13(9)18/h2-5,9,11,13,16,19-20H,6-7H2,1H3/t9-,11-,13-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJBQZPKNKFLFM-CBEJNMEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1C(=O)C5=C2C(=C(C=C5)O)OC3C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1C(=O)C5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987774
Record name 3,6-Dihydroxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68254-48-8
Record name 10-Oxomorphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068254488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dihydroxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-KETOMORPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A595AZE7AX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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